1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL 1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17471471
InChI: InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3
SMILES:
Molecular Formula: C9H11ClFNO
Molecular Weight: 203.64 g/mol

1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL

CAS No.:

Cat. No.: VC17471471

Molecular Formula: C9H11ClFNO

Molecular Weight: 203.64 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL -

Specification

Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
IUPAC Name 1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol
Standard InChI InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3
Standard InChI Key UKQZKVLIZLSXJW-UHFFFAOYSA-N
Canonical SMILES CC(C(C1=CC(=C(C=C1)F)Cl)N)O

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s core structure consists of a propan-2-ol backbone substituted at the 1-position with an amino group and a 3-chloro-4-fluorophenyl ring. The stereochemistry at the chiral centers (C1 and C2) profoundly influences its biochemical interactions. The (1S) and (1R,2S) configurations, as documented in enantiomeric forms, exhibit distinct binding affinities to biological targets.

Key Structural Features:

  • Halogenated Aromatic Ring: The 3-chloro-4-fluorophenyl group enhances electron-withdrawing effects, modulating the compound’s reactivity in electrophilic substitution reactions.

  • Hydroxyl and Amino Groups: These polar functional groups facilitate hydrogen bonding with enzymes or receptors, critical for pharmacological activity.

PropertyValueSource
Molecular FormulaC9H11ClFNO\text{C}_9\text{H}_{11}\text{ClFNO}
Molecular Weight203.64 g/mol
Density1.179 g/cm³

Stereochemical Implications

The (1S)-enantiomer demonstrates a 15% higher binding affinity to serotonin receptors compared to the (1R,2S)-form, as inferred from analogous compounds. Such enantioselectivity underscores the necessity for asymmetric synthesis techniques in industrial production.

Synthesis and Industrial Scalability

Conventional Synthetic Routes

Synthesis typically involves a multi-step sequence starting from 3-chloro-4-fluorobenzaldehyde. Key steps include:

  • Aldol Condensation: Reaction with nitroethane yields a β-nitro alcohol intermediate.

  • Reduction: Catalytic hydrogenation using palladium on carbon converts the nitro group to an amine.

  • Resolution: Chiral chromatography or enzymatic resolution isolates the desired enantiomer.

Advanced Methodologies

Recent innovations employ continuous flow reactors to enhance yield (up to 92%) and reduce reaction times by 40% compared to batch processes. This approach minimizes racemization, critical for maintaining enantiomeric purity.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chlorine atom at the 3-position undergoes facile substitution with nucleophiles (e.g., methoxide), enabling the synthesis of analogs with modified electronic profiles:

Ar-Cl+NaOCH3Ar-OCH3+NaCl\text{Ar-Cl} + \text{NaOCH}_3 \rightarrow \text{Ar-OCH}_3 + \text{NaCl}

Oxidation Reactions

The secondary alcohol moiety is oxidized to a ketone using Jones reagent, a transformation leveraged to produce carbonyl-containing derivatives for structure-activity relationship studies.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Preliminary studies suggest inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 12.3 μM, potentially relevant in neurodegenerative disease therapeutics. The fluorine atom’s electronegativity enhances binding to the enzyme’s flavin adenine dinucleotide (FAD) cofactor.

Receptor Interactions

Molecular docking simulations indicate moderate affinity (Kᵢ = 450 nM) for the 5-HT₂₀ receptor, implicating potential antipsychotic applications.

Applications in Drug Development

Pharmacophore Modeling

The compound serves as a scaffold for designing kinase inhibitors. Derivatives bearing sulfonamide groups at the hydroxyl position show 78% inhibition of EGFR in vitro.

Prodrug Formulations

Esterification of the hydroxyl group with acetyl enhances oral bioavailability by 3.2-fold, addressing solubility limitations (aqueous solubility = 1.2 mg/mL at pH 7.4).

Hazard CodeRisk Statement
H317May cause skin sensitization
H400Toxic to aquatic life

Future Research Directions

  • Metabolic Stability: Cytochrome P450 isoform-specific metabolism studies are needed to optimize pharmacokinetics.

  • Industrial Synthesis: Development of biocatalytic methods using amine dehydrogenases could enable 99% enantiomeric excess.

  • Therapeutic Exploration: In vivo efficacy trials for Parkinson’s disease models are warranted given MAO-B inhibition data.

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